molecular formula C15H17BrN2O B13579445 N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

Cat. No.: B13579445
M. Wt: 321.21 g/mol
InChI Key: ITJZUMSEROSFBQ-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a benzyl group attached to the nitrogen atom, and a propyl group attached to the nitrogen atom of the carboxamide group.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring with a bromine atom at the 4-position, a benzyl group at the nitrogen atom, and a propyl chain attached to the carboxamide functional group. Its molecular formula is C${15}$H${17}$BrN$_{2}$O. The unique structural characteristics contribute to its biological properties, making it a candidate for further research and development.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : This compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Structural modifications in pyrrole derivatives can enhance their efficacy against pathogens.
  • Anti-Tuberculosis Properties : The presence of electron-withdrawing groups on the pyrrole ring has been correlated with improved anti-tuberculosis activity. This suggests that further optimization of this compound could lead to more potent analogs .

Molecular docking studies have been employed to investigate how this compound interacts with target proteins associated with bacterial infections. These studies reveal that the compound binds effectively to active sites of enzymes critical for pathogen survival and replication, which may elucidate its mechanism of action.

Comparative Biological Activity

The following table summarizes the biological activities of various pyrrole derivatives compared to this compound:

Compound Name Structural Features Notable Activities
4-Bromo-N-methyl-N-propyl-1H-pyrrole-2-carboxamideMethyl group instead of benzylAntimicrobial activity
N-(4-chlorobenzyl)-4-bromo-N-propyl-1H-pyrrole-2-carboxamideChlorine substituent on benzylEnhanced anti-tuberculosis activity
4-Bromo-N-(2-fluorobenzyl)-N-propyl-1H-pyrrole-2-carboxamideFluorinated benzyl groupPotentially increased potency
This compound Benzyl and propyl substituentsSignificant antimicrobial and anti-tuberculosis properties

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
  • Anti-Tuberculosis Activity : Structural modifications were found to significantly influence the potency against Mycobacterium tuberculosis, with certain derivatives showing enhanced efficacy due to specific substituents on the pyrrole ring .
  • Cytotoxicity Studies : In vitro assessments revealed that some pyrrole derivatives exhibit low cytotoxicity while maintaining significant antibacterial activity, making them suitable candidates for therapeutic applications .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Optimization of Structure : Investigating different substituents on the pyrrole ring to enhance biological activity and selectivity against specific pathogens.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
  • Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its antimicrobial effects.

Properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3

InChI Key

ITJZUMSEROSFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br

Origin of Product

United States

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